molecular formula C16H27NO5 B12308158 rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid

rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid

Cat. No.: B12308158
M. Wt: 313.39 g/mol
InChI Key: JRIYKDUAADDSFJ-UHFFFAOYSA-N
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Description

rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid is a complex organic compound that features a piperidine ring, an oxolane ring, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the tert-butoxycarbonyl group, and the construction of the oxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes.

    Medicine: Potential applications in drug development, particularly in the design of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid is unique due to its combination of a piperidine ring, an oxolane ring, and a tert-butoxycarbonyl group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid

InChI

InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)10-13-12(14(18)19)6-9-21-13/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

JRIYKDUAADDSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2C(CCO2)C(=O)O

Origin of Product

United States

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